2,6-Dimethyl-4-(1-phenyl-4-pyrazolyl)furo[2,3-d]pyrimidine
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Overview
Description
2,6-dimethyl-4-(1-phenyl-4-pyrazolyl)furo[2,3-d]pyrimidine is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by (Reddy et al., 2010) synthesized a series of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, demonstrating their potential antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi.
Potential in Cancer Treatment : Research by (Abdellatif & Bakr, 2020) highlighted the importance of pyrimidine and fused pyrimidine derivatives, including 2,6-Dimethyl-4-(1-phenyl-4-pyrazolyl)furo[2,3-d]pyrimidine, as promising protein kinase inhibitors for cancer treatment.
Heterocyclic Synthesis and Biological Evaluation : A publication by (Ajani et al., 2019) discussed the synthesis of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives, emphasizing their significance in AIDS chemotherapy and drug design.
Utility in Medicinal Chemistry : The study by (Fadda et al., 2012) utilized key intermediates like (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide for synthesizing pyrazole, pyridine, and pyrimidine derivatives, indicating their potential in developing new therapeutic agents.
Antimicrobial and Antifungal Activities : The research by (Kumar et al., 2014) synthesized pyrimidine pyrazole derivatives and evaluated their antimicrobial and antifungal activities, demonstrating their potential as antimicrobial agents.
Nonlinear Optical Properties : A study by (Hussain et al., 2020) explored the nonlinear optical properties of pyrimidine derivatives, highlighting their potential applications in optoelectronics and nonlinear optics.
properties
Molecular Formula |
C17H14N4O |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2,6-dimethyl-4-(1-phenylpyrazol-4-yl)furo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H14N4O/c1-11-8-15-16(19-12(2)20-17(15)22-11)13-9-18-21(10-13)14-6-4-3-5-7-14/h3-10H,1-2H3 |
InChI Key |
OQRFEKDTJZAPAO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(N=C2O1)C)C3=CN(N=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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